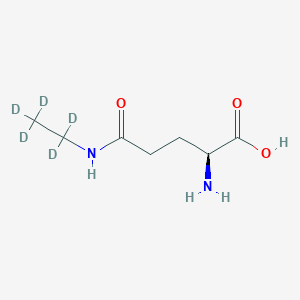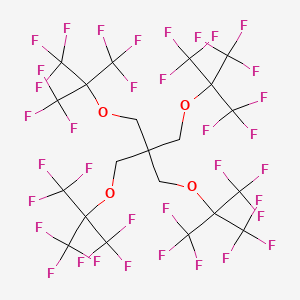
N'-(2-Bromobenzylidene)cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208 g/mol It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a cyclohexanecarbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and cyclohexanecarbohydrazide in the presence of an appropriate solvent, such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound can be purified by recrystallization from ethanol to obtain high-purity crystals .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while condensation reactions can produce new hydrazone compounds.
科学研究应用
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
相似化合物的比较
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(2-Methoxybenzylidene)cyclohexanecarbohydrazide: Contains a methoxy group instead of bromine.
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Contains two chlorine atoms at different positions on the benzylidene group.
The uniqueness of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
477733-34-9 |
|---|---|
分子式 |
C14H17BrN2O |
分子量 |
309.20 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17BrN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,18)/b16-10+ |
InChI 键 |
AEPVTHYOLAHUJI-MHWRWJLKSA-N |
手性 SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2Br |
规范 SMILES |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


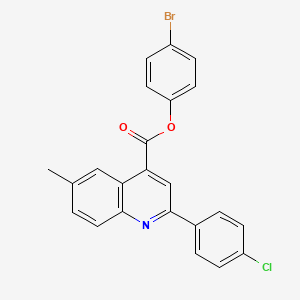
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)

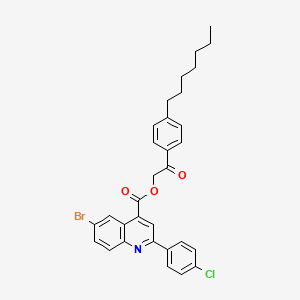

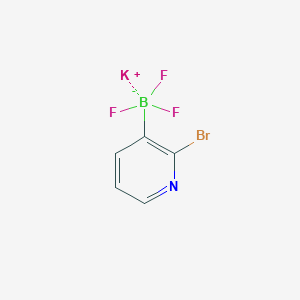

![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
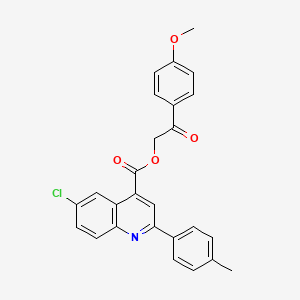
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
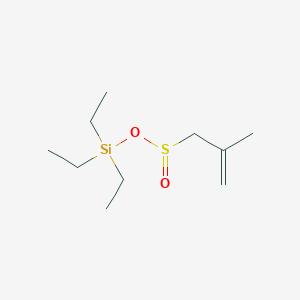
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
